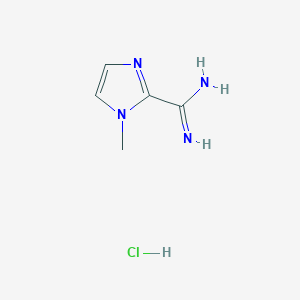

1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Description

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is an imidazole-derived compound featuring a methyl group at the 1-position and a carboximidamide group (-C(=NH)NH₂) at the 2-position, with a hydrochloride counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents and stability in acidic conditions. The compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological and metabolic pathways. Its carboximidamide group enables participation in hydrogen bonding and coordination chemistry, making it valuable in drug design .

Properties

IUPAC Name |

1-methylimidazole-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-9-3-2-8-5(9)4(6)7;/h2-3H,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQAKFRHCZWOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The preparation of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride generally involves the transformation of 1-methyl-imidazole derivatives into the corresponding carboximidamide hydrochloride salt. The key synthetic strategies include:

Preparation via Reaction with Cyanamide and Hydrogen Chloride

A patented process for related heterocyclic carboxamidine hydrochlorides (e.g., pyrazole derivatives) provides a foundation applicable to imidazole systems. The process involves:

- Reacting 1-methyl-imidazole or its derivatives with cyanamide or substituted cyanamide in an aprotic, non-peroxide-forming solvent .

- Introducing gaseous hydrogen chloride to form the hydrochloride salt directly.

- Avoiding aqueous acid to reduce complex waste disposal.

Suitable solvents include:

| Solvent Type | Examples |

|---|---|

| Chlorinated hydrocarbons | 1,2-Dichloroethane, Dichloromethane, Chloroform |

| Sulfoxides/Sulfones | Dimethyl sulfoxide (DMSO), Sulfolane |

| Ketones | Acetone, Methyl ethyl ketone, Cyclohexanone |

| Ethers | Methyl tert-butyl ether, Diphenyl ether |

| Polyethers | Diethylene glycol dimethyl ether |

| Nitriles | Acetonitrile |

The reaction is typically followed by mechanical separation methods such as filtration or centrifugation and thermal drying under vacuum to isolate the hydrochloride salt as a solid.

Stepwise Synthesis via Carbimidate Intermediates

Recent literature on imidazole hydrochloride derivatives describes a multi-step synthetic route involving:

Formation of 2-carbimidate hydrochloride intermediate

- Starting from 1-methyl-imidazole-2-carbonitrile or analogous nitrile derivatives.

- The nitrile is dissolved in ethereal 2 M HCl and methanol and kept at low temperature (~4 °C) for extended periods (e.g., 48 hours).

- The resulting carbimidate hydrochloride precipitates as a solid, which is isolated by filtration and washing with cold diethyl ether.

Conversion to N-(2,2-dimethoxyethyl)-2-carboximidamide derivatives

- The carbimidate hydrochloride is reacted with 2,2-dimethoxyethylamine in methanol at elevated temperature (~60 °C) for 16 hours.

- The mixture is evaporated to dryness, yielding the intermediate amide without further purification.

Cyclization and formation of the imidazole hydrochloride salt

- Treatment of the intermediate amide with 2 M HCl at 60 °C for 16 hours induces cyclization to the imidazole ring.

- After workup involving washing with dichloromethane, basification, extraction, and reacidification with ethereal 2 M HCl, the final this compound is obtained as a solid salt.

This method yields high purity products with good yields (up to 85% or higher) and allows for the preparation of various substituted analogs by modifying the starting nitrile.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The direct reaction method avoids aqueous acid use, simplifying waste management and reducing environmental impact.

- Aprotic solvents such as dimethoxyethane or sulfolane enhance reaction efficiency and reduce side reactions.

- The stepwise method allows for structural diversification by changing the nitrile precursor, enabling synthesis of substituted imidazole carboximidamides.

- The cyclization step under acidic conditions is crucial for ring closure and salt formation, with temperature and acid concentration affecting yield and purity.

- Mechanical separation techniques and drying under vacuum are standard for isolating the hydrochloride salts in both methods.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reaction with cyanamide | 1-Methyl-imidazole + cyanamide + gaseous HCl in aprotic solvent | Formation of carboximidamide hydrochloride salt |

| Carbimidate formation | Nitrile derivative + ethereal 2 M HCl + methanol, 4 °C, 48 h | Carbimidate hydrochloride solid |

| Amidation | Carbimidate + 2,2-dimethoxyethylamine + methanol, 60 °C, 16 h | N-(2,2-dimethoxyethyl)-2-carboximidamide intermediate |

| Cyclization & salt formation | Intermediate + 2 M HCl, 60 °C, 16 h + workup steps | This compound |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Substitution: The methyl group and the carboximidamide group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 1-methyl-1H-imidazole-2-amine.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride has shown potential as a scaffold for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity.

Inhibitory Activity Against Sphingosine Kinase

Research has demonstrated that amidine derivatives, including this compound, can act as selective inhibitors of sphingosine kinase 1 (SphK1). These inhibitors have been validated in human leukemia U937 cells, where they significantly reduced endogenous sphingosine-1-phosphate levels at nanomolar concentrations. The manipulation of the sphingosine rheostat through these inhibitors can lead to increased ceramide levels and subsequent apoptosis in cancer cells .

Protein Interaction Studies

The compound has been utilized in studies investigating protein-protein interactions, particularly those involving Keap1-Nrf2 pathways. By inhibiting these interactions, researchers can explore the therapeutic potential of modulating oxidative stress responses in various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

The anticancer potential of this compound is being explored through its ability to inhibit SphK1. Elevated levels of SphK1 are associated with poor prognoses in several cancers, including breast and gastric cancer. By reducing SphK1 activity, this compound may help sensitize cancer cells to chemotherapy and improve patient outcomes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Notes:

- Dexmedetomidine HCl includes a (1S)-1-(2,3-dimethylphenyl)ethyl group, demonstrating how bulky substituents expand therapeutic utility .

- The carboximidamide group in the target compound enhances hydrogen-bonding capacity compared to hydroxymethyl or carboxaldehyde derivatives, influencing receptor binding .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 1-Methyl-1H-imidazole-5-carbonyl chloride HCl is hygroscopic and requires storage below 4°C, whereas Dexmedetomidine HCl is stable at -20°C for ≥4 years .

- Melting Points : Higher melting points (e.g., 214–219°C for the carbonyl chloride derivative) correlate with stronger ionic interactions in crystalline structures .

Biological Activity

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with a carboximidamide functional group. Its molecular formula is C₅H₈ClN₄O, with a molecular weight of approximately 162.68 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to form hydrogen bonds with various biological molecules, including enzymes and receptors. This interaction can modulate enzymatic functions and influence cellular pathways, leading to several biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Neuroprotective Effects

In preclinical studies involving neurodegenerative models, compounds related to this compound have shown neuroprotective properties. For instance, research on imidazole-linked heterocycles demonstrated their ability to rescue dopaminergic cell lines from oxidative stress-induced death, indicating potential applications in treating conditions like Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of an imidazole derivative similar to this compound resulted in improved cognitive function and reduced neuroinflammation markers. This suggests that the compound may play a role in neuroprotection and cognitive enhancement .

Research Findings

Recent studies have focused on the synthesis and structure-activity relationship (SAR) of imidazole derivatives. The findings highlight the importance of specific functional groups in enhancing biological activity:

| Compound | Notable Activity |

|---|---|

| 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide | Enhanced enzyme inhibition |

| 2-Methylimidazole | Used in organic synthesis |

| Benzyl and Phenyl Guanidine Derivatives | Moderate to good antimicrobial activities |

These derivatives illustrate how modifications can lead to varied biological activities, further supporting the potential of imidazole compounds in drug development .

Q & A

Q. What are the optimal synthesis conditions for 1-methyl-1H-imidazole-2-carboximidamide hydrochloride?

The synthesis of imidazole derivatives often involves nickel-catalyzed reactions with nitriles, followed by cyclization. For example, 2-(1-methyl-1H-imidazol-2-yl)acetic acid hydrochloride is synthesized via nickel-catalyzed addition to nitriles, proto-demetallation, and dehydrative cyclization under mild conditions (e.g., room temperature, dimethylformamide solvent). Functional groups like aryl halides are tolerated, enabling diverse derivatization .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

Q. How should researchers handle stability and storage of this compound?

Imidazole derivatives are hygroscopic and sensitive to temperature. Store below 4°C in airtight containers to prevent decomposition. For example, related compounds like 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride degrade rapidly at room temperature .

Advanced Research Questions

Q. How can tautomerism in imidazole derivatives impact experimental results, and how is it resolved?

Tautomerism (e.g., 1H vs. 3H-imidazole forms) can alter reactivity and spectral data. Techniques include:

Q. What strategies address contradictions in reported biological activity data for imidazole derivatives?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies:

Q. How can catalytic conditions be optimized for regioselective synthesis of imidazole derivatives?

Nickel catalysts often favor C2-substitution. To enhance regioselectivity:

- Ligand design : Bulky ligands steer reactivity toward specific positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for cyclization .

- Temperature control : Lower temperatures reduce side reactions .

Q. What advanced methodologies are used to study enzyme interactions with this compound?

- QSAR modeling : Predict binding affinities based on electronic and steric properties .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of binding .

- Crystallography : Resolve binding modes in enzyme active sites (e.g., using SHELXL for refinement) .

Methodological Considerations

Q. How do substitution patterns on the imidazole ring influence chemical reactivity?

- C2-substituents : Electron-withdrawing groups (e.g., carboximidamide) increase ring electrophilicity, favoring nucleophilic attacks .

- N1-methylation : Reduces tautomerism and stabilizes the ring against oxidation .

Q. What analytical methods are recommended for quantifying impurities in synthesized batches?

Q. How can researchers design derivatives to enhance target selectivity in drug discovery?

- Bioisosteric replacement : Substitute carboximidamide with sulfonamide or urea groups to modulate solubility and binding .

- Proteomics profiling : Use kinome-wide screens to assess off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.